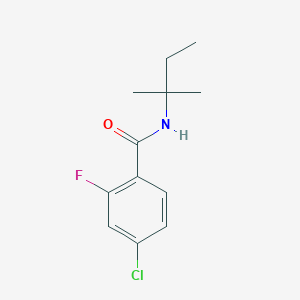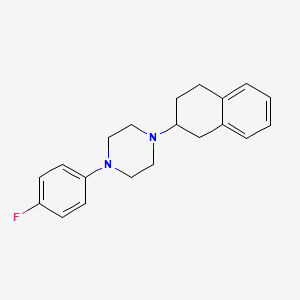
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide, also known as HOMO-PPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. HOMO-PPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. Specifically, 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to exhibit anti-bacterial and anti-fungal activities. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is its diverse range of biological activities, which make it a promising candidate for further investigation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. One area of investigation is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide, which may provide insights into its mechanism of action.
In addition, further studies are needed to determine the optimal dosage and administration of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide for therapeutic use. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide involves the reaction of mesityl oxide with benzaldehyde in the presence of a base catalyst. The resulting chalcone is then subjected to a Claisen-Schmidt condensation reaction with 2-hydroxyacetophenone to yield 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been extensively studied for its potential applications in scientific research. One of the major areas of investigation has been its anti-inflammatory properties. Studies have shown that 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been the anti-cancer properties of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In addition, 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to exhibit anti-oxidant properties, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-(2,4,6-trimethylphenyl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-9-13(2)18(14(3)10-12)20-19(23)17(22)11-16(21)15-7-5-4-6-8-15/h4-11,21H,1-3H3,(H,20,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEATTLWWHUSNC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C=C(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(2,4,6-trimethylphenyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)

![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![(4aS*,8aR*)-6-[(1-methylcyclopropyl)carbonyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301779.png)

![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)


![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)
![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)